![molecular formula C24H16ClFN4O2S B2359807 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 536712-78-4](/img/structure/B2359807.png)
2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of quinazolinone and quinazoline . Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of appropriate amines, which are then condensed with a scaffold to give the targeted compounds . For instance, aromatic side chains were synthesized from appropriate amines as per previously reported methods, which were further condensed with a scaffold to give targeted compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of different reagents and conditions . For instance, one method involves the use of hydrazine hydrate in ethanol under reflux conditions .Applications De Recherche Scientifique
Antimicrobial Agents
Compounds structurally related to "2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a series of acetamide derivatives were found to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, including molecules similar in structure to the compound , have demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photo-voltaic applications. Additionally, molecular docking studies suggested potential for ligand-protein interactions with Cyclooxygenase 1 (COX1), indicating a possible avenue for therapeutic applications (Mary et al., 2020).
Thrombin Inhibition
A derivative, "2-(2-Chloro-6-fluorophenyl)acetamides," has shown potent activity as a thrombin inhibitor, with one of the derivatives achieving a Ki=0.7 nM. This illustrates the potential of such compounds in the development of new anticoagulant drugs (Lee et al., 2007).
Anti-inflammatory and Analgesic Agents
Research into quinazolinone derivatives related to the mentioned compound has revealed potential anti-inflammatory and analgesic properties. These findings highlight the therapeutic applications of such molecules in treating pain and inflammation (Farag et al., 2012).
Antiplasmodial Properties
Novel acetamide compounds have been synthesized and assessed for in vitro antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. Preliminary results showed that specific substitutions are required for biological activity, indicating the potential for developing new antimalarial drugs (Mphahlele et al., 2017).
Mécanisme D'action
While the exact mechanism of action for this specific compound isn’t available, quinazolinone and quinazoline derivatives are known to possess a wide range of biological properties. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . Some derivatives have shown inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological properties and potential therapeutic applications. Given the wide range of biological properties exhibited by quinazolinone and quinazoline derivatives, there is potential for the development of new pharmaceuticals based on these structures .
Propriétés
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-6-5-7-15(12-14)30-23(32)22-21(16-8-1-3-10-18(16)28-22)29-24(30)33-13-20(31)27-19-11-4-2-9-17(19)26/h1-12,28H,13H2,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYHUYAKSAQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

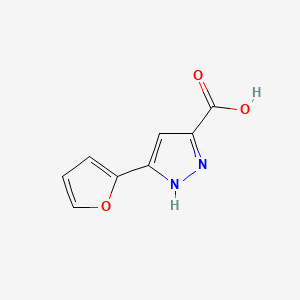
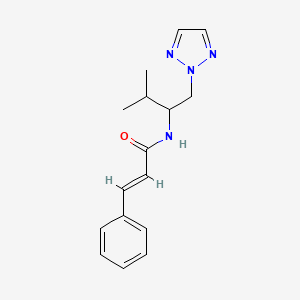
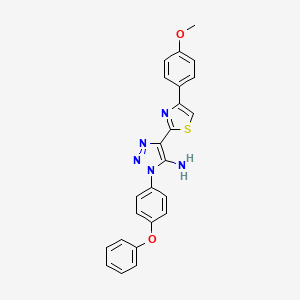
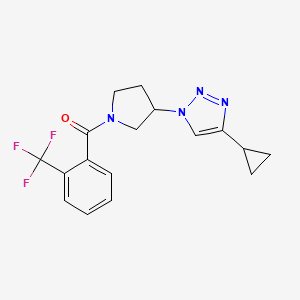
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)
![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)
![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)
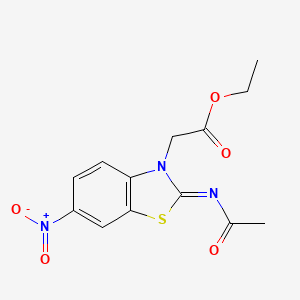
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)
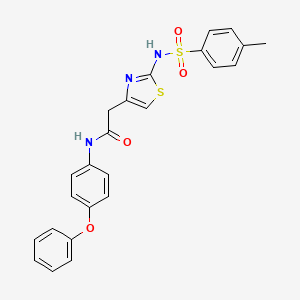
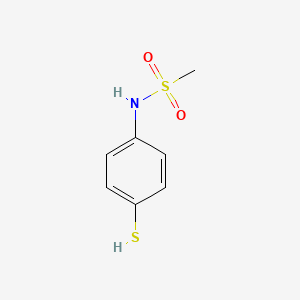
![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)
![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
